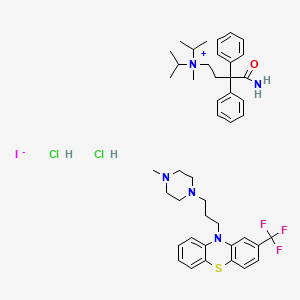

Stelabid

Description

Properties

CAS No. |

60108-70-5 |

|---|---|

Molecular Formula |

C44H59Cl2F3IN5OS |

Molecular Weight |

960.8 g/mol |

IUPAC Name |

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;iodide;dihydrochloride |

InChI |

InChI=1S/C23H32N2O.C21H24F3N3S.2ClH.HI/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);2-3,5-8,15H,4,9-14H2,1H3;3*1H |

InChI Key |

SQNMQDPDOSETHS-UHFFFAOYSA-N |

SMILES |

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl.[I-] |

Canonical SMILES |

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl.[I-] |

Synonyms |

2,7(1H)-Isoquinolinedisulfonamide, N7-(3-chlorophenyl)-N2-((7-(((3-chlorophenyl)amino)sulfonyl)-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl)-3,4-dihydro- Stelabid |

Origin of Product |

United States |

Foundational & Exploratory

Isopropamide's Mechanism of Action in Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropamide is a long-acting quaternary ammonium anticholinergic agent utilized for its antispasmodic and antisecretory effects, primarily in the gastrointestinal tract.[1][2][3][4] Its therapeutic efficacy in conditions such as peptic ulcers and irritable bowel syndrome stems from its ability to antagonize muscarinic acetylcholine receptors on smooth muscle cells.[3][4] This guide provides an in-depth examination of the molecular mechanisms by which isopropamide exerts its effects on smooth muscle cells, details the relevant signaling pathways, and outlines the experimental protocols used to characterize its activity.

Introduction

Smooth muscle contraction is a fundamental physiological process regulated by the autonomic nervous system. The parasympathetic nervous system, through the release of the neurotransmitter acetylcholine (ACh), plays a pivotal role in stimulating smooth muscle contraction in various organs, including the gastrointestinal tract.[5] Acetylcholine acts on muscarinic receptors, a class of G-protein coupled receptors (GPCRs), to initiate a signaling cascade that leads to muscle contraction.[5]

Isopropamide, a synthetic quaternary ammonium compound discovered at Janssen Pharmaceutica in 1954, functions as a competitive antagonist at these muscarinic receptors.[1][2] By blocking the binding of acetylcholine, isopropamide effectively inhibits parasympathetic stimulation of smooth muscle, leading to muscle relaxation and a reduction in motility and secretion.[4][5]

Core Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of isopropamide in smooth muscle cells is the competitive blockade of muscarinic acetylcholine receptors (mAChRs).[5] In the gastrointestinal tract, the predominant muscarinic receptor subtype responsible for smooth muscle contraction is the M3 receptor.

Receptor Binding

Isopropamide binds to muscarinic receptors on the surface of smooth muscle cells, thereby preventing acetylcholine from binding and activating the receptor. As a quaternary ammonium compound, isopropamide has limited ability to cross the blood-brain barrier, leading to predominantly peripheral effects.

Inhibition of Downstream Signaling

The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells initiates a well-defined signaling cascade. Isopropamide, by blocking this initial step, prevents the activation of this pathway. The key steps in this pathway that are inhibited by isopropamide are detailed below.

Signaling Pathway of Muscarinic Receptor-Mediated Smooth Muscle Contraction

The contraction of smooth muscle initiated by acetylcholine binding to M3 muscarinic receptors is a multi-step process involving G-proteins, second messengers, and enzymatic activity.

Pathway Description:

-

Acetylcholine Binding: Acetylcholine released from parasympathetic nerve terminals binds to the M3 muscarinic receptor on the smooth muscle cell membrane.

-

G-Protein Activation: This binding activates the associated heterotrimeric G-protein, specifically the Gq alpha subunit.

-

Phospholipase C Activation: The activated Gq subunit stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Muscle Contraction: The elevated intracellular Ca²⁺ concentration is the primary trigger for smooth muscle contraction, primarily through the calmodulin-myosin light chain kinase pathway. PKC also contributes to the contractile response.

By acting as an antagonist at the M3 receptor, isopropamide prevents these downstream events, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.

Quantitative Data

A comprehensive search of the publicly available scientific literature did not yield specific quantitative data for isopropamide's binding affinity (Ki or pKi values) for the M1, M2, and M3 muscarinic receptor subtypes, nor its potency (IC50 or EC50 values) in functional assays of smooth muscle contraction. This is likely due to the drug's development predating modern receptor subtype analysis techniques.

Table 1: Isopropamide Binding Affinity (Ki) at Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | pKi |

| M1 | Data not available | Data not available |

| M2 | Data not available | Data not available |

| M3 | Data not available | Data not available |

Table 2: Isopropamide Potency (IC50/EC50) in Smooth Muscle Contraction Assays

| Assay | IC50 (nM) | EC50 (nM) |

| Acetylcholine-induced contraction | Data not available | Data not available |

| Carbachol-induced contraction | Data not available | Data not available |

Experimental Protocols

The pharmacological effects of isopropamide on smooth muscle can be characterized using a variety of in vitro and ex vivo experimental techniques. The following are detailed methodologies for key experiments.

Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of isopropamide for specific muscarinic receptor subtypes.

Protocol:

-

Membrane Preparation: Cell lines stably expressing a single subtype of human muscarinic receptor (M1, M2, or M3) are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Incubation: The membrane preparations are incubated in a buffer solution containing a known concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and a range of concentrations of unlabeled isopropamide.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The filters are washed to remove any non-specifically bound radioactivity and then placed in scintillation vials with a scintillation cocktail. The amount of radioactivity on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of isopropamide. A competition binding curve is generated, and the IC50 (the concentration of isopropamide that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Organ Bath Assay for Smooth Muscle Contraction

This ex vivo assay measures the effect of isopropamide on the contractility of isolated smooth muscle tissue.

Protocol:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum or rat colon) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Tension Measurement: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time until a stable baseline is achieved.

-

Contraction Induction: A contractile agonist, such as acetylcholine or carbachol, is added to the organ bath to induce a sustained contraction.

-

Antagonist Application: Once a stable contraction is achieved, increasing concentrations of isopropamide are cumulatively added to the bath, and the resulting relaxation (decrease in tension) is recorded.

-

Data Analysis: The inhibitory effect of isopropamide is expressed as a percentage of the maximal contraction induced by the agonist. A concentration-response curve is constructed, and the IC50 value is determined.

Intracellular Calcium Imaging

This assay directly measures the effect of isopropamide on intracellular calcium levels in isolated smooth muscle cells.

Protocol:

-

Cell Preparation: Smooth muscle cells are enzymatically isolated from a tissue source and plated on glass coverslips.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Imaging: The coverslip is mounted on the stage of a fluorescence microscope equipped with a calcium imaging system.

-

Stimulation: The cells are first perfused with a physiological buffer, and a baseline fluorescence is recorded. They are then stimulated with a muscarinic agonist to induce an increase in intracellular calcium, which is detected as a change in fluorescence intensity.

-

Inhibition: In the presence of the agonist, the cells are then exposed to isopropamide, and the change in the calcium signal is monitored.

-

Data Analysis: The fluorescence intensity is converted to intracellular calcium concentration. The ability of isopropamide to reduce the agonist-induced increase in intracellular calcium is quantified.

Conclusion

References

An In-depth Technical Guide on the Effects of Trifluoperazine on Dopamine D2 Receptor Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trifluoperazine (TFP) is a typical antipsychotic of the phenothiazine class that primarily exerts its therapeutic effects through antagonism of the dopamine D2 receptor (D2R).[1] As a cornerstone in the management of schizophrenia, its mechanism involves the blockade of dopaminergic neurotransmission.[1] This guide provides a detailed examination of the molecular interactions between TFP and the D2R, focusing on the downstream signaling consequences. It covers the canonical G-protein dependent pathway, explores the concept of functional selectivity involving β-arrestin, presents quantitative binding and functional data, and details the experimental protocols used to derive this information.

Core Mechanism of Action: D2 Receptor Antagonism

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that canonically signals through the Gi/o family of heterotrimeric G-proteins.[2][3] The activation of D2R by its endogenous ligand, dopamine, initiates a signaling cascade with several key downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2]

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

-

Akt/GSK-3β Pathway Regulation: D2R signaling can also influence the Akt/GSK-3β pathway, a critical node in cellular processes like neuronal survival and metabolism.[4]

Trifluoperazine functions as a potent antagonist at the D2R.[1][5] By competitively binding to the receptor, it prevents dopamine from activating these Gi/o-mediated pathways, thereby reducing excessive dopaminergic signaling associated with psychosis.[1]

Visualization of Canonical D2R Signaling

The following diagram illustrates the canonical Gi/o-coupled signaling pathway of the dopamine D2 receptor, which is inhibited by trifluoperazine.

Functional Selectivity and β-Arrestin Signaling

Beyond canonical G-protein coupling, GPCRs can signal through alternative pathways, notably those mediated by β-arrestins.[3][6] Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[3][4] This recruitment can lead to:

-

Receptor Desensitization: Steric hindrance preventing further G-protein coupling.

-

Receptor Internalization: Removal of the receptor from the cell surface.

-

Scaffolding for G-protein-independent Signaling: Initiation of distinct signaling cascades (e.g., MAPK pathways).

Functional selectivity , or biased agonism, describes the ability of a ligand to stabilize a receptor conformation that preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin). While many typical antipsychotics, including trifluoperazine, act as antagonists for both pathways, the concept of biased signaling is a major focus in modern drug development to separate therapeutic effects from side effects.[6][7] Studies have shown that various antipsychotics potently antagonize dopamine-induced β-arrestin 2 recruitment to the D2R.[7][8] This blockade of β-arrestin interaction is a common feature among clinically effective antipsychotics.[7]

Visualization of D2R-Mediated β-Arrestin Pathway

This diagram illustrates the β-arrestin recruitment pathway, which is also a target of trifluoperazine's antagonistic action.

Quantitative Data Presentation

The pharmacological profile of trifluoperazine at the D2 receptor has been characterized by various in vitro assays. The following table summarizes key quantitative metrics.

| Parameter | Value | Receptor/System | Assay Type | Reference(s) |

| Binding Affinity (Kd) | 0.96 nM | Dopamine D2-like Receptor | Radioligand Binding | [9] |

| Functional Potency (IC50) | 1.1 nM | Dopamine D2 Receptor | Not Specified | [10] |

| Functional Potency (IC50) | 1.2 nM | Dopamine D2 Receptor | Not Specified | [11][12][13] |

Note: IC50 values can be assay-dependent. These values demonstrate high-nanomolar to low-nanomolar potency.

Key Experimental Protocols

The characterization of trifluoperazine's effects on D2R signaling relies on a suite of standardized in vitro pharmacological assays.

Radioligand Binding Assay (for Affinity Determination)

This assay quantifies the affinity (Kd or Ki) of a compound for a receptor.

-

Principle: A radiolabeled ligand with known high affinity for the D2R (e.g., [3H]spiperone or [3H]raclopride) is incubated with a source of D2 receptors (e.g., cell membranes from HEK293 or CHO cells stably expressing the receptor).[14][15] The assay measures the ability of an unlabeled compound (trifluoperazine) to compete with and displace the radioligand.

-

Methodology:

-

Membrane Preparation: Cells expressing the D2R are harvested, lysed, and centrifuged to isolate the membrane fraction, which is rich in receptors.[15][16]

-

Competition Binding: A fixed concentration of radioligand and receptor membranes are incubated with varying concentrations of the test compound (trifluoperazine).[15][16]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from the unbound fraction.[15][16]

-

Detection: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as percent specific binding versus log concentration of the competitor. A non-linear regression analysis is used to determine the IC50 (the concentration of TFP that displaces 50% of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[16][17]

-

cAMP Assay (for G-protein Functional Antagonism)

This assay measures a compound's ability to antagonize the Gi-mediated inhibition of cAMP production.

-

Principle: D2R activation by an agonist (e.g., dopamine, quinpirole) inhibits adenylyl cyclase, reducing cAMP levels. An antagonist like trifluoperazine will block this effect. To measure the inhibition, intracellular cAMP is first stimulated to a detectable level using an agent like forskolin.[18][19]

-

Methodology:

-

Cell Culture: Whole cells (e.g., CHO or HEK293) stably expressing the human D2R are plated in microtiter plates.[20]

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (trifluoperazine).

-

Stimulation: An agonist (e.g., quinpirole) is added along with forskolin to stimulate cAMP production. The agonist will attempt to counteract the forskolin stimulation via Gi signaling.[19][20]

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence).[19][21] In this format, cAMP produced by the cell competes with a labeled cAMP analog for binding to a fluorescently-labeled antibody.[19] A decrease in the FRET signal corresponds to an increase in cellular cAMP.

-

Data Analysis: The ability of trifluoperazine to reverse the agonist-induced decrease in the cAMP signal is plotted, and an IC50 value is determined, representing its functional potency as an antagonist.

-

β-Arrestin Recruitment Assay (for Functional Selectivity)

This assay measures the recruitment of β-arrestin to the D2R upon ligand stimulation.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a common technique used to monitor protein-protein interactions in living cells.[22][23][24] The D2R is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., a yellow fluorescent protein variant, YFP or Venus).[22][23][25] When an agonist brings the receptor and β-arrestin into close proximity (<10 nm), energy is transferred from the donor to the acceptor upon addition of a substrate, and light is emitted at the acceptor's wavelength.[23]

-

Methodology:

-

Transfection: HEK293 cells are transiently co-transfected with plasmids encoding the D2R-Rluc fusion protein and the YFP-β-arrestin fusion protein.[25]

-

Compound Incubation: Transfected cells are incubated with varying concentrations of the test compound (trifluoperazine) to assess for agonism, or with a fixed concentration of a D2R agonist (like dopamine) plus varying concentrations of TFP to assess for antagonism.[22]

-

Substrate Addition & Reading: The luciferase substrate (e.g., coelenterazine h) is added, and luminescence emissions are measured simultaneously at the donor and acceptor wavelengths.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates receptor-arrestin interaction. For antagonism, the ability of trifluoperazine to inhibit the agonist-induced increase in the BRET ratio is quantified to determine an IC50 value.

-

Visualization of an Experimental Workflow

The following diagram outlines a typical workflow for characterizing a D2R ligand like trifluoperazine.

Conclusion

Trifluoperazine is a high-affinity dopamine D2 receptor antagonist that effectively blocks downstream signaling through both the canonical Gi/o protein-coupled pathway and the β-arrestin pathway. Its mechanism of action, centered on reducing hyperactive dopaminergic neurotransmission, is well-established. The quantitative data confirm its potent interaction with the D2R. Understanding the detailed methodologies used to characterize these interactions is critical for the discovery and development of novel antipsychotics, particularly those designed with specific signaling profiles (i.e., biased ligands) to optimize therapeutic efficacy and minimize adverse effects.

References

- 1. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Trifluoperazine | Influenza Virus | CaMK | P-gp | TargetMol [targetmol.com]

- 13. Trifluoperazine - Immunomart [immunomart.com]

- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. resources.revvity.com [resources.revvity.com]

- 22. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of Isopropamide in Gastrointestinal Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropamide is a long-acting, quaternary ammonium anticholinergic agent utilized in the management of gastrointestinal disorders characterized by hypermotility and hyperacidity, such as peptic ulcers and irritable bowel syndrome.[1][2] Its therapeutic effects are primarily mediated through the antagonism of muscarinic acetylcholine receptors in the gastrointestinal tract. This guide provides an in-depth overview of the cellular targets of Isopropamide, detailing its mechanism of action and the experimental protocols used to elucidate its pharmacological effects. While Isopropamide has been in clinical use for a considerable time, specific quantitative data on its binding affinities and functional antagonism at muscarinic receptor subtypes are not extensively available in publicly accessible literature. This document, therefore, focuses on the established qualitative mechanism and provides representative experimental protocols for the characterization of such compounds.

Primary Cellular Target: Muscarinic Acetylcholine Receptors

The principal cellular targets of Isopropamide in the gastrointestinal tract are muscarinic acetylcholine receptors (mAChRs).[3] These G-protein coupled receptors are integral to the parasympathetic nervous system's regulation of gastrointestinal function. Acetylcholine, the endogenous ligand for these receptors, stimulates gastric acid secretion, promotes smooth muscle contraction, and increases glandular secretions.[3] Isopropamide exerts its effects by competitively blocking the binding of acetylcholine to these receptors, thereby inhibiting parasympathetic nerve impulses.[1] This antagonism leads to a reduction in smooth muscle tone, decreased secretions, and slower gastrointestinal motility.[3]

The muscarinic receptor family comprises five subtypes (M1-M5), all of which are found in the gastrointestinal tract and play distinct roles in regulating its function.

-

M1 Receptors: Primarily located in the enteric nervous system ganglia and gastric parietal cells, M1 receptors are involved in the modulation of neurotransmission and gastric acid secretion.

-

M2 Receptors: Found on presynaptic nerve terminals and smooth muscle cells, M2 receptors are involved in the feedback inhibition of acetylcholine release and mediate smooth muscle contraction.

-

M3 Receptors: Predominantly located on smooth muscle cells and secretory glands, M3 receptors are the primary mediators of smooth muscle contraction and glandular secretion.[4]

Isopropamide's therapeutic efficacy in reducing gastrointestinal motility and secretions is attributed to its antagonist activity at these receptors, particularly the M3 subtype on smooth muscle and secretory glands.[4]

Quantitative Data on Isopropamide-Receptor Interactions

A comprehensive review of the scientific literature did not yield specific publicly available quantitative data for Isopropamide's binding affinities (pKi) or functional antagonist potencies (pA2) at the individual muscarinic receptor subtypes (M1-M5). Such data is crucial for a detailed understanding of its selectivity profile. For illustrative purposes, the following table presents typical data that would be generated for a muscarinic antagonist.

Table 1: Representative Muscarinic Receptor Binding Affinity Profile (Hypothetical for a Generic Antagonist)

| Receptor Subtype | Binding Affinity (pKi) |

|---|---|

| M1 | 8.5 |

| M2 | 7.8 |

| M3 | 8.9 |

| M4 | 7.5 |

| M5 | 7.2 |

Note: These values are for illustrative purposes only and do not represent actual data for Isopropamide.

Table 2: Representative Functional Antagonist Potency (Hypothetical for a Generic Antagonist)

| Tissue Preparation | Agonist | Functional Potency (pA2) |

|---|---|---|

| Guinea Pig Ileum | Acetylcholine | 8.7 |

| Rabbit Vas Deferens | McN-A-343 | 8.4 |

Note: These values are for illustrative purposes only and do not represent actual data for Isopropamide.

Signaling Pathways Modulated by Isopropamide

By blocking muscarinic receptors, Isopropamide inhibits the downstream signaling cascades initiated by acetylcholine. The primary pathway affected in gastrointestinal smooth muscle and secretory cells is the Gq/11 pathway, which is predominantly coupled to M3 muscarinic receptors.

References

Investigating the In Vitro Anticholinergic Properties of Isopropamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropamide is a long-acting quaternary ammonium anticholinergic agent utilized primarily for its effects on the gastrointestinal system, where it reduces hyperacidity and hypermotility. Its therapeutic action is derived from its ability to antagonize muscarinic acetylcholine receptors. This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the anticholinergic properties of Isopropamide. It details the mechanism of action, relevant signaling pathways, and comprehensive experimental protocols for key assays, including radioligand binding, functional tissue-based assays, and second messenger analysis. While specific quantitative data on the binding affinity and functional potency of Isopropamide at individual muscarinic receptor subtypes (M1-M5) are not extensively available in publicly accessible literature, this guide furnishes the established experimental frameworks to determine these crucial parameters.

Introduction

Isopropamide is a synthetic quaternary ammonium compound that exhibits anticholinergic properties by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are pivotal in mediating the effects of the parasympathetic nervous system on various bodily functions, including smooth muscle contraction, glandular secretion, and heart rate modulation. By blocking the binding of the endogenous neurotransmitter acetylcholine (ACh), Isopropamide effectively inhibits parasympathetic nerve impulses.[2] This antagonism leads to reduced gastrointestinal motility and secretion, forming the basis of its clinical application in treating conditions such as peptic ulcers and other gastrointestinal disorders characterized by hypermotility and hyperacidity.

Understanding the in vitro anticholinergic profile of Isopropamide is crucial for elucidating its pharmacological mechanism, determining its selectivity for different muscarinic receptor subtypes, and predicting its therapeutic efficacy and potential side effects. This guide outlines the standard in vitro experimental procedures to quantify the interaction of Isopropamide with muscarinic receptors.

Mechanism of Action and Signaling Pathways

Isopropamide exerts its effects by competitively blocking the binding of acetylcholine to muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs) that transduce extracellular signals into intracellular responses.[3][4]

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation by an agonist like acetylcholine, the Gq/11 protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to a cascade of phosphorylation events that result in a cellular response, such as smooth muscle contraction or glandular secretion. Isopropamide, by blocking these receptors, prevents this signaling cascade.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist binding to M2 and M4 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5] A reduction in cAMP levels leads to decreased activation of protein kinase A (PKA). In cardiac tissue, for instance, this pathway mediates the negative chronotropic and inotropic effects of acetylcholine. By antagonizing these receptors, Isopropamide can prevent the agonist-induced decrease in cAMP.

The following diagrams illustrate the signaling pathways of muscarinic receptors and the point of inhibition by Isopropamide.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data for Isopropamide's binding affinity (Ki) or functional potency (IC50, pA2) at the five muscarinic receptor subtypes. The following tables are presented as templates for the type of data that would be generated from the experimental protocols described in this guide.

Table 1: Binding Affinity of Isopropamide at Human Muscarinic Receptors

| Receptor Subtype | Radioligand | Ki (nM) |

| M1 | [³H]-Pirenzepine | Data not available |

| M2 | [³H]-AF-DX 384 | Data not available |

| M3 | [³H]-4-DAMP | Data not available |

| M4 | [³H]-Himbacine | Data not available |

| M5 | [³H]-NMS | Data not available |

Table 2: Functional Antagonism of Isopropamide at Muscarinic Receptors

| Assay Type | Tissue/Cell Line | Receptor Target | Agonist | Potency Metric | Value |

| Isolated Tissue Contraction | Guinea Pig Ileum | M3 | Carbachol | pA₂ | Data not available |

| Calcium Mobilization | CHO-hM1 cells | M1 | Acetylcholine | IC₅₀ (nM) | Data not available |

| cAMP Inhibition | CHO-hM2 cells | M2 | Oxotremorine | IC₅₀ (nM) | Data not available |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the anticholinergic properties of Isopropamide.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor. This is typically expressed as the inhibition constant (Ki).

Objective: To determine the Ki of Isopropamide for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-hM1, CHO-hM2, etc.).

-

A suitable radioligand for each receptor subtype (e.g., [³H]-N-methylscopolamine (NMS) for general muscarinic binding, or more selective radioligands).

-

Isopropamide stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like atropine).

-

96-well microplates, filter mats (e.g., GF/C), and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of Isopropamide. For total binding wells, no Isopropamide is added. For non-specific binding wells, a saturating concentration of a non-labeled antagonist is added.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Isopropamide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assays (Schild Analysis)

These assays measure the functional consequence of receptor antagonism, such as the inhibition of smooth muscle contraction. The pA₂ value, a measure of antagonist potency, can be determined using Schild analysis.

Objective: To determine the pA₂ value of Isopropamide for M3 muscarinic receptors in an isolated tissue preparation.

Materials:

-

Guinea pig ileum.

-

Organ bath system with physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic transducer and data acquisition system.

-

A muscarinic agonist (e.g., carbachol or acetylcholine).

-

Isopropamide stock solution.

Protocol:

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the tissue and mount it in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing.

-

Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a baseline.

-

Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of Isopropamide for a predetermined time (e.g., 30-60 minutes).

-

Agonist Curve in Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of Isopropamide.

-

Repeat: Repeat steps 4 and 5 with at least two other concentrations of Isopropamide.

-

Data Analysis (Schild Plot): Calculate the dose ratio (DR) for each concentration of Isopropamide. The DR is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in its absence. Plot log(DR-1) against the negative logarithm of the molar concentration of Isopropamide. The x-intercept of the linear regression line is the pA₂ value. A slope not significantly different from 1 suggests competitive antagonism.

Second Messenger Assays

These assays measure the effect of the antagonist on the intracellular signaling molecules (second messengers) produced upon receptor activation.

Objective: To determine the IC₅₀ of Isopropamide for the inhibition of agonist-induced calcium release mediated by Gq-coupled muscarinic receptors.

Materials:

-

A cell line expressing the target receptor (e.g., CHO-hM1).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A muscarinic agonist.

-

Isopropamide stock solution.

-

A fluorescence plate reader with an injection system.

Protocol:

-

Cell Culture: Plate the cells in a 96-well plate and grow to confluency.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Antagonist Incubation: Add varying concentrations of Isopropamide to the wells and incubate.

-

Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject the agonist and record the change in fluorescence over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the Isopropamide concentration to determine the IC₅₀.

Objective: To determine the IC₅₀ of Isopropamide for blocking the agonist-induced inhibition of cAMP production mediated by Gi-coupled muscarinic receptors.

Materials:

-

A cell line expressing the target receptor (e.g., CHO-hM2).

-

Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

-

A muscarinic agonist.

-

Isopropamide stock solution.

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

-

Cell Culture and Treatment: Plate the cells and pre-treat with varying concentrations of Isopropamide.

-

Stimulation: Add the muscarinic agonist along with forskolin to the cells and incubate.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's protocol.

-

Data Analysis: The agonist will inhibit the forskolin-stimulated cAMP production. Isopropamide will reverse this inhibition. Plot the percentage of reversal against the logarithm of the Isopropamide concentration to determine the IC₅₀.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions of Isopropamide with Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Isopropamide and Muscarinic Receptors

Isopropamide is a quaternary ammonium compound that functions as a muscarinic receptor antagonist.[1] By competitively blocking the binding of the endogenous neurotransmitter acetylcholine to muscarinic receptors, Isopropamide inhibits parasympathetic nerve impulses.[2] This antagonism leads to a reduction in glandular secretions and smooth muscle contractions, which are the basis of its clinical use in treating conditions like peptic ulcers and gastrointestinal spasms.[1][2]

Muscarinic receptors are a subtype of acetylcholine receptors belonging to the G protein-coupled receptor (GPCR) superfamily.[3] There are five distinct subtypes, M1 through M5, which are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological functions.[3][4] These subtypes can be broadly categorized into two families based on their G protein coupling and subsequent signaling cascades:

-

M1-like receptors (M1, M3, and M5): These receptors preferentially couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[4]

-

M2-like receptors (M2 and M4): These receptors primarily couple to Gi/o proteins, which inhibit the activity of adenylyl cyclase.[4]

The specific interaction of an antagonist like Isopropamide with these receptor subtypes determines its pharmacological profile, including its therapeutic efficacy and potential side effects.

Quantitative Analysis of Isopropamide-Muscarinic Receptor Interactions

A thorough understanding of the molecular interactions of Isopropamide requires quantitative data on its binding affinity and functional potency at each muscarinic receptor subtype. However, a comprehensive search of the scientific literature did not yield specific Ki (binding affinity) or pA2/IC50 (functional potency) values for Isopropamide across the M1-M5 receptor subtypes.

To illustrate the type of data required for a complete pharmacological characterization, the following table presents a template with example data for other well-characterized muscarinic antagonists.

| Receptor Subtype | Ligand | Assay Type | Parameter | Value (nM) | Reference |

| M1 | Pirenzepine | Radioligand Binding | Ki | 16 | [5] |

| Atropine | Radioligand Binding | Ki | 1.1 | [5] | |

| M2 | Methoctramine | Radioligand Binding | Ki | 16 | [5] |

| Atropine | Radioligand Binding | Ki | 1.1 | [5] | |

| M3 | 4-DAMP | Radioligand Binding | Ki | 0.4 | [5] |

| Atropine | Radioligand Binding | Ki | 1.1 | [5] | |

| M4 | Himbacine | Radioligand Binding | Ki | 10 | [5] |

| Atropine | Radioligand Binding | Ki | 1.1 | [5] | |

| M5 | Atropine | Radioligand Binding | Ki | 1.1 | [5] |

Muscarinic Receptor Signaling Pathways

The physiological effects of muscarinic receptor activation, and consequently the effects of their blockade by antagonists like Isopropamide, are dictated by their downstream signaling pathways.

M1, M3, and M5 Receptor Signaling Pathway

The M1, M3, and M5 receptor subtypes couple to Gq/11 proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation [frontiersin.org]

- 5. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of Trifluoperazine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoperazine (TFP), a phenothiazine derivative, has long been clinically utilized as a typical antipsychotic medication, primarily exerting its therapeutic effect through the antagonism of dopamine D2 receptors.[1][2] However, a growing body of preclinical research has illuminated a spectrum of "off-target" effects of TFP, revealing its potential as a multi-faceted agent with significant implications for drug repurposing, particularly in oncology. Beyond its neurological activity, TFP has been shown to induce cytotoxicity, apoptosis, and autophagy modulation across a diverse range of cancer cell lines.[3][4][5] This technical guide provides a comprehensive exploration of these off-target effects in cell culture, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to further investigate and harness the therapeutic potential of Trifluoperazine.

Data Presentation: Quantitative Effects of Trifluoperazine

The anti-proliferative and pro-apoptotic activities of Trifluoperazine have been quantified in numerous studies. The following tables summarize key quantitative data, offering a comparative overview of its efficacy in various cell culture models.

Table 1: IC50 Values of Trifluoperazine in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. The data below represents the concentration of TFP required to inhibit the proliferation of various cancer cell lines by 50%.

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |

| Glioblastoma | U87MG | ~10 - 20 | 24, 48, 72 |

| Colorectal Cancer | SW620 | 13.9 | 48 |

| Colorectal Cancer | HCT116 | 16.2 | 48 |

| Colorectal Cancer | CT26 | 16.8 | 48 |

| Lung Cancer | CL83, CL141 | Not specified | 48 |

| Acute Myeloid Leukemia | KG-1a | 4.58 | 48 |

| Breast Cancer | MCF7 | 11.33 | Not specified |

| Ovarian Cancer | ES-2 | Dose-dependent inhibition | Not specified |

| Ovarian Cancer | SK-OV-3 | Dose-dependent inhibition | Not specified |

| Ovarian Cancer | OVCAR-3 | Dose-dependent inhibition | Not specified |

| Ovarian Cancer | OV-90 | Dose-dependent inhibition | Not specified |

| Ovarian Cancer | ID8 | Dose-dependent inhibition | Not specified |

Note: IC50 values can vary depending on the specific experimental conditions.[6][7][8][9][10][11]

Table 2: Modulation of Apoptosis and Autophagy Protein Markers by Trifluoperazine

Trifluoperazine has been demonstrated to induce apoptosis and modulate autophagy in cancer cells through the regulation of key proteins.

| Process | Protein Marker | Effect of TFP Treatment | Cell Line(s) |

| Apoptosis | Bcl-2 | Decreased expression | Colorectal cancer cells, Mesangial cells |

| Apoptosis | Bax | Increased expression | Colorectal cancer cells, Mesangial cells, A549 lung cancer cells |

| Apoptosis | Cleaved Caspase-3 | Increased expression | Colorectal cancer cells, Ca922 oral cancer cells |

| Apoptosis | Cleaved Caspase-9 | Increased expression | Ca922 oral cancer cells |

| Autophagy | LC3-II | Variable (can be increased or decreased depending on context) | Multiple Myeloma cells |

| Autophagy | p62/SQSTM1 | Variable (can be increased or decreased depending on context) | Multiple Myeloma cells |

The effect of TFP on autophagy markers can be complex and cell-type dependent, reflecting the dual role of autophagy in cell survival and death.[3][5][12][13][14]

Experimental Protocols

To facilitate the replication and validation of the findings on Trifluoperazine's off-target effects, detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.[2][15][16][17][18]

Materials:

-

96-well microplate

-

Cells of interest

-

Complete culture medium

-

Trifluoperazine (TFP) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with various concentrations of TFP. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][19][20][21]

Materials:

-

Cells of interest

-

Trifluoperazine (TFP)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with TFP at the desired concentration and for the appropriate duration to induce apoptosis. Include untreated control cells.

-

Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protein Expression Analysis: Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.[3][22][23][24][25]

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by Trifluoperazine and a general workflow for its in vitro analysis.

Caption: Key signaling pathways affected by Trifluoperazine.

Caption: General experimental workflow for in vitro analysis.

Conclusion

The off-target effects of Trifluoperazine present a compelling case for its investigation beyond the realm of antipsychotic therapy. The data and protocols outlined in this guide demonstrate its potent anti-proliferative and pro-apoptotic activities in various cell culture models, mediated through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and Wnt/β-catenin cascades.[11][26][27] Its ability to interact with calmodulin further highlights its pleiotropic nature.[1][8][28][29] For researchers and drug development professionals, Trifluoperazine serves as a valuable tool compound for studying these fundamental cellular processes and as a lead candidate for drug repurposing efforts in oncology and other diseases characterized by aberrant cellular proliferation. Further in-depth studies are warranted to fully elucidate its molecular mechanisms and to translate these promising in vitro findings into potential clinical applications.

References

- 1. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 4. bosterbio.com [bosterbio.com]

- 5. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. atsjournals.org [atsjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Molecular mechanism of trifluoperazine induces apoptosis in human A549 lung adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trifluoperazine induces apoptosis through the upregulation of Bax/Bcl-2 and downregulated phosphorylation of AKT in mesangial cells and improves renal function in lupus nephritis mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. researchhub.com [researchhub.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. broadpharm.com [broadpharm.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]

- 21. kumc.edu [kumc.edu]

- 22. Western blot protocol | Abcam [abcam.com]

- 23. bosterbio.com [bosterbio.com]

- 24. Western Blot Protocol | Proteintech Group [ptglab.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]

- 29. Trifluoperazine inhibits spreading and migration of cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopropamide Iodide: A Technical Guide to its Impact on Autonomic Nervous System Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropamide iodide is a long-acting, synthetic quaternary ammonium anticholinergic agent. Its primary mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors, leading to a reduction in parasympathetic nervous system activity. This property has historically led to its clinical use in treating gastrointestinal disorders characterized by hypermotility and hyperacidity, such as peptic ulcers and irritable bowel syndrome.[1][2][3] In the realm of autonomic nervous system research, isopropamide iodide serves as a valuable pharmacological tool for investigating the roles of muscarinic receptors in various physiological processes. This technical guide provides an in-depth overview of isopropamide iodide's mechanism of action, its effects on autonomic functions, and methodologies for its application in a research setting.

Core Mechanism of Action: Muscarinic Receptor Antagonism

Isopropamide iodide exerts its effects by specifically targeting muscarinic acetylcholine receptors (mAChRs).[4] These G protein-coupled receptors are integral to the parasympathetic nervous system, mediating the "rest-and-digest" functions of the body. By competitively blocking the binding of the endogenous neurotransmitter, acetylcholine, isopropamide iodide effectively inhibits parasympathetic tone in various organs.[2][3]

While there are five subtypes of muscarinic receptors (M1-M5), the primary target for isopropamide iodide's effects on smooth muscle and glands is the M3 receptor subtype (CHRM3).[5] Blockade of M3 receptors in the gastrointestinal tract leads to reduced smooth muscle contraction and decreased glandular secretions.[2][4]

Signaling Pathway of Muscarinic M3 Receptor Antagonism

The following diagram illustrates the signaling pathway initiated by acetylcholine binding to the M3 receptor and the inhibitory action of isopropamide iodide.

Quantitative Pharmacological Data

Precise quantitative data on the binding affinities (Ki or pKi values) and functional potencies (IC50, EC50, or pA2 values) of isopropamide iodide for the different muscarinic receptor subtypes (M1-M5) are not extensively available in publicly accessible literature, likely due to the drug's development in an earlier era of pharmacology. However, its functional effects have been characterized in various physiological systems. The following tables summarize the expected effects and provide a framework for the types of quantitative data that would be generated in modern pharmacological profiling.

Table 1: Isopropamide Iodide Binding Affinity Profile (Hypothetical)

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | pKi |

| M1 | [³H]-Pirenzepine | Human Cortex | Data not available | Data not available |

| M2 | [³H]-AF-DX 384 | Human Heart | Data not available | Data not available |

| M3 | [³H]-4-DAMP | Gland/Smooth Muscle | Data not available | Data not available |

| M4 | [³H]-p-F-HHSiD | Rat Striatum | Data not available | Data not available |

| M5 | [³H]-NMS | Transfected Cells | Data not available | Data not available |

Table 2: Functional Potency of Isopropamide Iodide in Autonomic Assays

| Assay | Agonist | Preparation | Parameter Measured | Potency (IC50/EC50/pA2) |

| Gastrointestinal Motility | Carbachol | Guinea Pig Ileum | Inhibition of Contraction | Data not available |

| Gastric Acid Secretion | Histamine/Pentagastrin | Human Stomach | Inhibition of Acid Output | Qualitative inhibition demonstrated[6][7][8] |

| Salivary Secretion | Pilocarpine | Rat Salivary Glands | Inhibition of Saliva Flow | Data not available |

| Cardiac Function | Acetylcholine | Isolated Rabbit Atria | Increase in Heart Rate | Data not available |

| Pupillary Dilation | - | Human Eye | Mydriasis/Cycloplegia | Clinical effect observed |

Effects on Autonomic Nervous System End-Organs

As a muscarinic antagonist, isopropamide iodide produces a range of effects on organs innervated by the parasympathetic nervous system.

-

Gastrointestinal Tract: It significantly reduces gastrointestinal motility and spasm by relaxing the smooth muscle of the stomach and intestines.[2][4] It also inhibits gastric acid secretion.[1][6][7][8]

-

Salivary and Bronchial Glands: Isopropamide iodide decreases secretions from salivary and bronchial glands, leading to the common side effect of dry mouth.[4]

-

Cardiovascular System: By blocking muscarinic receptors in the heart (primarily M2), it can lead to an increase in heart rate (tachycardia) by inhibiting the vagal nerve's influence.[4]

-

Eye: It causes dilation of the pupil (mydriasis) and paralysis of accommodation (cycloplegia), resulting in blurred vision.[9]

-

Urinary Bladder: It can lead to urinary retention by relaxing the detrusor muscle.[9]

Due to its quaternary ammonium structure, isopropamide iodide is less likely to cross the blood-brain barrier compared to tertiary amine anticholinergics, resulting in fewer central nervous system side effects.[10][11]

Experimental Protocols for Autonomic Research

Isopropamide iodide can be a useful tool in various experimental setups to investigate the role of muscarinic receptors. Below are detailed methodologies for key experiments.

In Vitro Assessment of Smooth Muscle Contraction (Organ Bath)

This protocol is used to determine the potency of isopropamide iodide in antagonizing agonist-induced smooth muscle contraction.

Materials:

-

Isolated tissue (e.g., guinea pig ileum)

-

Organ bath system with a force transducer

-

Krebs-Henseleit solution (aerated with 95% O2, 5% CO2)

-

Muscarinic agonist (e.g., carbachol)

-

Isopropamide iodide solutions of varying concentrations

Procedure:

-

A segment of the guinea pig ileum is suspended in an organ bath containing Krebs-Henseleit solution maintained at 37°C.

-

The tissue is allowed to equilibrate under a resting tension.

-

A cumulative concentration-response curve to carbachol is generated to establish a baseline contractile response.

-

The tissue is washed, and after a recovery period, it is incubated with a known concentration of isopropamide iodide for a predetermined time.

-

A second cumulative concentration-response curve to carbachol is generated in the presence of isopropamide iodide.

-

The rightward shift in the concentration-response curve is used to calculate the pA2 value using a Schild plot, which quantifies the antagonist's potency.

In Vivo Measurement of Gastric Acid Secretion

This protocol assesses the inhibitory effect of isopropamide iodide on gastric acid secretion in an animal model.

Materials:

-

Anesthetized rat model with a pylorus ligation

-

Gastric stimulant (e.g., histamine or pentagastrin)

-

Isopropamide iodide solution for administration

-

Saline solution

-

pH meter and titration equipment

Procedure:

-

Rats are fasted overnight with free access to water.

-

Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated.

-

Isopropamide iodide or vehicle (saline) is administered (e.g., intraperitoneally).

-

A gastric stimulant (e.g., histamine) is administered subcutaneously.

-

After a set period (e.g., 4 hours), the animal is euthanized, and the stomach is removed.

-

The gastric contents are collected, and the volume is measured.

-

The acidity of the gastric contents is determined by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.

-

The total acid output is calculated and compared between the isopropamide-treated and control groups.

Assessment of Heart Rate Variability

This protocol evaluates the impact of isopropamide iodide on the autonomic control of the heart.

Materials:

-

Conscious, telemetered animal model (e.g., rat or dog)

-

ECG recording and analysis software

-

Isopropamide iodide solution for administration

Procedure:

-

Animals are implanted with telemetry devices for continuous ECG monitoring.

-

After a recovery period, baseline ECG is recorded for an extended period (e.g., 24 hours) to establish normal heart rate variability (HRV).

-

Isopropamide iodide is administered at a defined dose.

-

ECG is continuously recorded post-administration.

-

HRV parameters (e.g., SDNN, RMSSD, and frequency-domain components) are analyzed to assess the shift in autonomic balance, expecting a decrease in parasympathetic-mediated variability.

Conclusion

Isopropamide iodide remains a relevant compound for autonomic nervous system research, particularly for studies focused on the physiological roles of muscarinic receptors. Its action as a competitive antagonist at these sites provides a means to dissect the cholinergic components of autonomic control in various organ systems. While detailed receptor subtype selectivity data is sparse in modern literature, its established effects on gastrointestinal, cardiovascular, and secretory functions make it a useful tool in both in vitro and in vivo experimental models. The methodologies outlined in this guide provide a foundation for researchers to effectively utilize isopropamide iodide in their investigations into the complexities of the autonomic nervous system.

References

- 1. Articles [globalrx.com]

- 2. What is Isopropamide Iodide used for? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of Isopropamide Iodide? [synapse.patsnap.com]

- 5. KEGG DRUG: Isopropamide iodide [kegg.jp]

- 6. Inhibition of the maximum acid output of the stomach by isopropamide iodide ('Tyrimide') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of isopropamide on response to oral cimetidine in patients with Zollinger--Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of isopropamide iodide on basal gastric secretion in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are the side effects of Isopropamide Iodide? [synapse.patsnap.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Anticholinergics in palliative medicine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational studies on Trifluoperazine's anti-proliferative effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Anti-proliferative Mechanisms of Trifluoperazine.

Trifluoperazine (TFP), a phenothiazine derivative and established antipsychotic medication, has garnered significant attention for its potent anti-cancer properties across a spectrum of malignancies. This guide provides a comprehensive analysis of the foundational studies elucidating TFP's anti-proliferative effects, with a focus on its molecular mechanisms, key signaling pathways, and the experimental methodologies employed for its evaluation.

Quantitative Assessment of Anti-Proliferative Activity

The efficacy of Trifluoperazine in curbing cancer cell proliferation is demonstrated by its half-maximal inhibitory concentration (IC50) values across various cancer cell lines. These values, along with in vivo tumor growth inhibition data, provide a quantitative measure of TFP's anti-cancer potential.

Table 1: IC50 Values of Trifluoperazine in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Citation |

| Colorectal Cancer | SW620 | 13.9 | 48 | [1][2] |

| HCT116 | 16.2 | 48 | [1][2] | |

| CT26 | 16.8 | 48 | [1] | |

| Glioblastoma | U87MG | ~10 | 48 | [2][3] |

| Multiple Myeloma | U266 | 30 (approx.) | 24 | [4] |

| RPMI 8226 | 30 (approx.) | 24 | [4] | |

| Non-Small Cell Lung Cancer | A549 | Not specified | 48 | [5] |

| CL141 | Not specified | 48 | [6] |

Table 2: In Vivo Anti-Tumor Efficacy of Trifluoperazine

| Cancer Model | Treatment Details | Outcome | Citation |

| Colorectal Cancer (HCT116 Xenograft) | Not specified | 58.4% tumor growth inhibition at day 17 | [1][7] |

| Colorectal Cancer (CT26 Xenograft) | Not specified | 54% tumor growth inhibition at day 19 | [1][7] |

| Glioblastoma (Xenograft) | Not specified | Potent suppression of tumor growth | [3] |

| Melanoma Brain Metastasis (Mouse Model) | Not specified | Prolonged animal survival (53.0 days vs 44.5 days) | [8] |

| Triple-Negative Breast Cancer (Subcutaneous Xenograft) | Not specified | Suppression of tumor growth and brain metastasis | [9] |

Core Anti-Proliferative Mechanisms of Action

Trifluoperazine exerts its anti-proliferative effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis, and modulating autophagy.

Induction of G0/G1 Cell Cycle Arrest

A primary mechanism by which TFP inhibits cell proliferation is the induction of cell cycle arrest at the G0/G1 phase.[1][7] This is achieved by modulating the expression of key cell cycle regulatory proteins. TFP treatment leads to the downregulation of cyclin-dependent kinases (CDK2 and CDK4) and their regulatory partners, Cyclin D1 and Cyclin E.[1][7] Concurrently, TFP upregulates the expression of the CDK inhibitor p27.[1][7] In some cellular contexts, such as in mesangial cells, TFP has been shown to upregulate p21.[10][11]

Induction of Apoptosis

Trifluoperazine is a potent inducer of apoptosis in various cancer cells.[1][7][12] The primary mechanism involves the mitochondria-mediated intrinsic apoptosis pathway.[1][7][12] TFP treatment leads to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels.[1][13] Furthermore, it modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[7][12] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which then activates the caspase cascade, culminating in the activation of effector caspases like caspase-3 and subsequent cell death.[1]

Modulation of Autophagy

Key Signaling Pathways Modulated by Trifluoperazine

The anti-proliferative effects of Trifluoperazine are mediated through its interaction with and modulation of several critical signaling pathways.

Calmodulin (CaM) Inhibition

Trifluoperazine is a well-known inhibitor of calmodulin (CaM), a ubiquitous calcium-binding protein that plays a crucial role in cell proliferation.[1][3][17] By binding to CaM, TFP prevents the binding of calcium, leading to an increase in cytosolic calcium levels.[1] This disruption of Ca²⁺/CaM-dependent signaling pathways contributes to TFP's anti-proliferative and pro-apoptotic effects.[3][17] In glioblastoma cells, TFP's binding to CaM2 causes its dissociation from the IP₃R, leading to a massive and irreversible release of Ca²⁺ from intracellular stores, ultimately triggering cell death.[3][17]

PI3K/AKT and JNK/MAPK Signaling Pathways

In the context of mesangial cell proliferation, Trifluoperazine has been shown to inhibit the PI3K/AKT and JNK/MAPK signaling pathways.[10][11] TFP treatment leads to a decrease in the phosphorylation of AKT and JNK, which in turn suppresses the expression of cyclin D1, CDK2, and CDK4, and increases p21 expression, leading to G0/G1 cell cycle arrest.[10][11] Inhibition of the pro-survival PI3K/AKT pathway also contributes to the induction of apoptosis.[12][18]

Dopamine Receptor D2 (DRD2) Antagonism

As an antipsychotic, Trifluoperazine's primary pharmacological action is the antagonism of dopamine D2 receptors (DRD2). This mechanism has also been implicated in its anti-cancer effects, particularly in preventing cancer metastasis.[19] TFP's inhibition of DRD2 can lead to decreased phosphorylation of AKT and β-catenin, resulting in reduced invasive behavior and angiogenic potential.[19]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anti-proliferative effects of Trifluoperazine.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,500 to 3,000 cells per well and allow them to attach for 24 hours.[1]

-

Treatment: Treat the cells with varying concentrations of Trifluoperazine for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-3 hours to allow the formation of formazan crystals.[1]

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Treat cells with Trifluoperazine for the desired time points (e.g., 12, 24, 48 hours).[1]

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 75% ethanol.[1]

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

-

Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Trifluoperazine for the desired duration (e.g., 48 hours).[1]

-

Cell Harvesting: Harvest the cells and wash them with a binding buffer.

-

Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).[1]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Treat cells with Trifluoperazine, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-